REACTION_CXSMILES
|
[C:1]([C:6]1(C(OCC)=O)[CH2:15][CH2:14][C:13]2[NH:12][C:11](=[O:16])[NH:10][C:9](=[O:17])[C:8]=2[CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2].Cl>[OH-].[Na+]>[C:1]([CH:6]1[CH2:15][CH2:14][C:13]2[NH:12][C:11](=[O:16])[NH:10][C:9](=[O:17])[C:8]=2[CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2] |f:2.3|
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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The solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
refluxed in 20 ml of dimethylformamide (DMF) for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the DMF removed in vacuo
|
Type
|
ADDITION
|
Details
|
To the resulting mixture 40 mL of water was added
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C1CC=2C(NC(NC2CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |